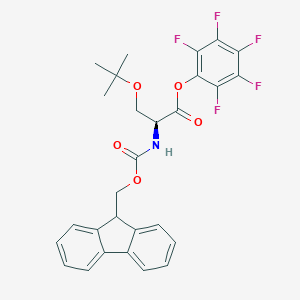

Fmoc-Ser(tBu)-OPfp

説明

Fmoc-Ser(tBu)-OPfp, also known as N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester, is a derivative of serine used in peptide synthesis. It is a protected amino acid that facilitates the incorporation of serine residues into peptides during solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (tBu) group, and a pentafluorophenyl (Pfp) ester, which collectively enhance its stability and reactivity in peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-OPfp typically involves the following steps:

Protection of Serine: The hydroxyl group of serine is protected using a tert-butyl group to form Fmoc-Ser(tBu)-OH.

Activation of Carboxyl Group: The carboxyl group of Fmoc-Ser(tBu)-OH is activated using pentafluorophenyl trifluoroacetate to form this compound.

The reaction conditions generally involve the use of organic solvents such as dichloromethane and dimethylformamide, with the reactions being carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

化学反応の分析

Types of Reactions

Fmoc-Ser(tBu)-OPfp undergoes several types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection Reactions: The Fmoc and tBu groups can be removed under specific conditions to expose the serine residue for further reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like

生物活性

Fmoc-Ser(tBu)-OPfp, a derivative of serine, is an important compound in the realm of peptide synthesis. It serves as a building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H24F5NO5 and a molecular weight of approximately 525.49 g/mol. The compound features a fluorenylmethoxycarbonyl group that protects the amino group and a tert-butyl group that protects the hydroxyl side chain of serine. These protective groups are crucial for facilitating controlled reactions during peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C28H24F5NO5 |

| Molecular Weight | 525.49 g/mol |

| CAS Number | 11180366 |

The mechanism of action for this compound involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group can be removed under mild basic conditions, while the tert-butyl group is cleaved under acidic conditions. This orthogonal protection allows for sequential amino acid addition, making it suitable for synthesizing complex peptides.

Applications in Peptide Synthesis

This compound is widely utilized in various scientific and industrial applications:

- Peptide Synthesis : As a standard serine derivative, it is integral to the synthesis of peptides through SPPS.

- Drug Development : Peptides synthesized using this compound can lead to new therapeutic agents due to the biological relevance of serine in enzyme active sites and signaling pathways.

- Biological Studies : The compound aids in studying protein-protein interactions and enzyme-substrate dynamics.

Self-Assembly Studies

Recent research has shown that Fmoc-Ser(tBu)-OH exhibits self-assembly properties, leading to various morphological structures depending on concentration and temperature conditions. For instance:

- At lower concentrations, flower-like structures form.

- At higher concentrations, these structures transition into elongated rods.

- Heating at elevated temperatures can further alter these morphologies, showcasing potential applications in material science.

Morphological Changes Observed

| Concentration Level | Morphological Structure |

|---|---|

| Low | Flower-like |

| High | Long rods |

| Heated (70°C) | Transition between rods and flowers |

Case Studies and Research Findings

- Controlled Morphological Changes : A study demonstrated that varying concentrations of Fmoc-Ser(tBu)-OH led to distinct self-assembled structures, indicating its potential use in designing novel materials with specific properties .

- NMR Studies : Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the role of π-π stacking interactions in the self-assembly process, suggesting that these interactions are critical for maintaining structural integrity at different concentrations .

- Biological Activity Implications : Although specific biological activities of this compound have not been extensively documented, its role in synthesizing peptides suggests potential applications in drug development targeting enzyme mechanisms where serine plays a crucial role .

科学的研究の応用

Peptide Synthesis

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OPfp is predominantly employed in solid-phase peptide synthesis due to its advantageous properties, such as milder cleavage conditions compared to traditional methods. The Fmoc strategy allows for the synthesis of peptides with complex structures, including those with post-translational modifications like phosphorylation and glycosylation, which are critical in biological processes .

Case Study: Lixisenatide Synthesis

A notable application involves the synthesis of the GLP-1 analog lixisenatide, where this compound is incorporated into peptide sequences. The process highlights the efficiency of Fmoc chemistry in constructing biologically relevant peptides, demonstrating high yields and purity levels .

Self-Assembly and Morphological Studies

Controlled Morphological Changes

Research has shown that Fmoc-Ser(tBu)-OH can undergo self-assembly into various morphologies depending on concentration and temperature. For instance, at lower concentrations, it forms flower-like structures, while at higher concentrations, it transitions into elongated rod-like formations. This behavior is significant for applications in nanotechnology and materials science, where the ability to control structure at the nanoscale is crucial .

Table 1: Morphological Transitions of Fmoc-Ser(tBu)-OH

| Concentration | Temperature | Morphology Type |

|---|---|---|

| Low | Room Temp | Flower-like structures |

| High | Room Temp | Long rods |

| Low | 70°C | Small rods |

| High | 70°C | Big flower-like structures |

Material Science Applications

Nanotechnology and Supramolecular Structures

The self-assembled structures formed by Fmoc-Ser(tBu)-OH have been investigated for their potential applications in creating novel materials. These materials can exhibit unique properties due to their hierarchical organization at the molecular level, paving the way for advances in drug delivery systems, biosensors, and other nanostructured devices .

Case Study: Gel Formation

Studies have reported that Fmoc derivatives can form gel-like structures, which are valuable in biomedical applications as drug carriers. The self-assembly mechanisms involve hydrogen bonding and π-π stacking interactions that stabilize these structures, making them suitable for controlled release formulations .

Biomedical Applications

Drug Delivery Systems

The ability of Fmoc-Ser(tBu)-OH to form stable self-assembled structures has garnered interest for its use in drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner, enhancing efficacy while minimizing side effects. Research indicates that modifications to the Fmoc structure can improve biocompatibility and targeting capabilities within biological systems .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUJYVMLNKRFHE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457823 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105751-13-1 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。